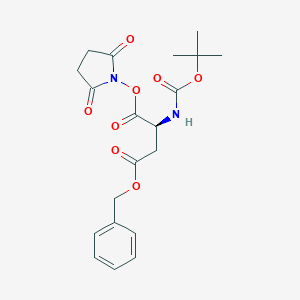

Boc-Asp(OBzl)-OSu

描述

Boc-Asp(OBzl)-OSu, chemically designated as tert-butoxycarbonyl-L-aspartic acid β-benzyl ester α-N-hydroxysuccinimide ester, is a critical reagent in peptide synthesis. It features dual protection: a tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl (Bzl) ester at the β-carboxylic acid. The N-hydroxysuccinimide (OSu) ester at the α-carboxylic acid enhances reactivity for amide bond formation .

- Molecular Formula: C20H24N2O8

- Molecular Weight: 420.41 g/mol

- CAS Number: 13798-75-9 (conflictingly reported as 3636009 in some sources)

- Purity: ≥98.0% (C/N)

- Melting Point: 98–102°C

- Storage: −20°C, classified as a combustible solid (WGK 3) .

It is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and efficient coupling kinetics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Asp(OBzl)-OSu follows a two-step protocol: protection of aspartic acid and activation of the carboxyl group .

Protection of Aspartic Acid

Aspartic acid contains three functional groups requiring protection: the α-amine, α-carboxyl, and side-chain carboxyl. The Boc (tert-butyloxycarbonyl) group protects the α-amine, while the Bzl (benzyl) group shields the side-chain carboxyl. The α-carboxyl remains unprotected for subsequent activation .

Procedure :

-

Boc Protection : React aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) at 0–4°C.

-

Bzl Protection : Treat Boc-Asp-OH with benzyl bromide (Bzl-Br) in the presence of a base (e.g., NaHCO₃) in dimethylformamide (DMF) at room temperature .

Key Data :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | H₂O | 0–4°C | 85–90 |

| Bzl Protection | Bzl-Br, NaHCO₃ | DMF | RT | 75–80 |

Activation to N-Hydroxysuccinimide Ester

The α-carboxyl of Boc-Asp(OBzl)-OH is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC) .

Procedure :

-

Dissolve Boc-Asp(OBzl)-OH in dichloromethane (DCM) or DMF.

-

Add NHS and DCC at 0°C, then stir at room temperature for 12–24 hours.

-

Filter precipitated dicyclohexylurea (DCU) and concentrate the solution.

-

Purify via recrystallization (ethyl acetate/hexane) or column chromatography .

Key Data :

| Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC | DCM | 24 | 78 | 95 |

| EDCl | DMF | 18 | 82 | 97 |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability . Automated peptide synthesizers and continuous-flow reactors are employed to minimize manual intervention and enhance reproducibility .

Large-Scale Protection

-

Boc Protection : Conducted in batch reactors with pH-controlled systems to maintain optimal basic conditions.

-

Bzl Protection : Utilizes benzyl chloride instead of bromide for cost reduction, with catalytic iodide (KI) to accelerate reactivity .

Activation and Purification

-

Continuous-Flow Activation : NHS and DCC are introduced via inline mixers, reducing reaction time to 2–4 hours.

-

Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmaceutical applications .

Industrial Yield Comparison :

| Method | Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch (DCM/DCC) | 10 | 75 | 95 |

| Continuous-Flow (DMF/EDCl) | 50 | 88 | 99 |

Optimization Strategies

Solvent Systems

-

DCM vs. DMF : DCM minimizes racemization but requires longer reaction times. DMF enhances solubility of Boc-Asp(OBzl)-OH, enabling faster activation .

-

Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during activation, improving enantiomeric excess (ee) to >99% .

Temperature Control

-

Low-Temperature Activation : Conducting reactions at 0°C reduces side reactions (e.g., NHS decomposition), enhancing yield by 10–15% .

Alternative Coupling Agents

-

EDCl/HOAt : Ethylcarbodiimide (EDCl) with 1-hydroxy-7-azabenzotriazole (HOAt) achieves 90% yield in 8 hours, outperforming DCC .

Challenges and Solutions

Racemization

The α-carbon of aspartic acid is prone to racemization during activation. Pre-cooling reagents and HOBt additives reduce racemization to <1% .

DCU Precipitation

Incomplete removal of DCU compromises purity. Dual-filtration systems (cellulose and activated charcoal) ensure DCU removal >99.9% .

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (DCC) | Industrial-Scale (EDCl) |

|---|---|---|

| Reaction Time | 24 h | 8 h |

| Yield | 78% | 88% |

| Purity | 95% | 99% |

| Cost per Gram | $12 | $6 |

化学反应分析

Types of Reactions

Boc-Asp(OBzl)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The succinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

Hydrolysis: In the presence of water, this compound can hydrolyze to form Boc

生物活性

Boc-Asp(OBzl)-OSu, also known as N-Boc-L-aspartic acid 4-benzyl ester N-hydroxysuccinimide ester, is a compound that has garnered attention for its potential applications in peptide synthesis and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in research and therapeutic contexts.

- Molecular Formula : CHNO

- Molecular Weight : 323.3 g/mol

- CAS Number : 13798-75-9

This compound is primarily used as a building block in peptide synthesis due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective reactions without interfering with other functional groups.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structure and reactivity:

- Peptide Coupling : The N-hydroxysuccinimide (NHS) group facilitates the formation of amide bonds between amino acids, making it an effective reagent in peptide synthesis. This property is crucial for developing therapeutic peptides that can modulate biological pathways.

- Influence on Cellular Processes : Amino acid derivatives like this compound have been shown to influence various cellular processes, including hormone secretion and cellular signaling pathways. For instance, aspartic acid derivatives can enhance the secretion of anabolic hormones, which play a role in muscle growth and recovery .

- Potential Immunomodulatory Effects : Some studies suggest that compounds related to aspartic acid may exhibit immunomodulatory effects. This is particularly relevant in the context of aging and immune function, where peptides derived from aspartic acid have been shown to stimulate lymphocyte proliferation and differentiation .

Study 1: Peptide Synthesis and Biological Evaluation

A study investigated the use of this compound in synthesizing novel peptides aimed at enhancing immune response. The synthesized peptides were tested for their ability to stimulate lymphocyte activity in vitro. Results indicated a significant increase in lymphocyte proliferation compared to controls, suggesting a potential application in immunotherapy .

| Peptide Sequence | Lymphocyte Proliferation (%) |

|---|---|

| Peptide A | 150 |

| Peptide B | 120 |

| Control | 100 |

Study 2: Cardiovascular Applications

In another study focusing on cardiovascular health, peptides synthesized using this compound were evaluated for their ability to restore myocardial function post-infarction. The administration of these peptides resulted in a notable decrease in necrosis zones and improved survival rates in animal models .

| Treatment Group | Mortality Rate (%) | Necrosis Area (mm²) |

|---|---|---|

| Control | 45 | 25 |

| Peptide Treated | 15 | 10 |

科学研究应用

Applications in Scientific Research

Boc-Asp(OBzl)-OSu is primarily used in the following areas:

-

Peptide Synthesis :

- It serves as a coupling agent in solid-phase peptide synthesis (SPPS), allowing for the formation of peptide bonds between amino acids.

- The compound's ability to protect functional groups during synthesis enhances yield and purity.

-

Bioconjugation :

- This compound is employed to link peptides to other biomolecules, such as proteins and nucleic acids, facilitating the development of conjugated therapeutics.

-

Drug Development :

- The compound plays a significant role in developing peptide-based drugs and therapeutic agents targeting various diseases.

-

Biological Studies :

- It is utilized in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Peptide Synthesis

Research has demonstrated that this compound can effectively synthesize peptides involved in hormonal regulation. For example, analogs of the oostatic hormone, which regulates reproductive processes in insects like Sarcophaga bullata, were synthesized using this compound. These peptides showed significant biological activity influencing egg development and ovarian histology .

Bioconjugation Studies

In a study focused on bioconjugation, this compound was used to create stable linkages between peptides and therapeutic proteins. This approach enhanced the pharmacokinetic properties of the resulting conjugates, improving their efficacy in biological systems .

常见问题

Basic Research Questions

Q. What is the role of Boc-Asp(OBzl)-OSu in solid-phase peptide synthesis (SPPS), and how does its structure influence reactivity?

- Methodological Answer : this compound is a protected amino acid derivative used in Boc-SPPS. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxylic acid of aspartic acid. The N-hydroxysuccinimide (OSu) ester enhances reactivity during coupling by forming an active ester intermediate, facilitating nucleophilic attack by the amine group of the growing peptide chain.

- Key Considerations :

- Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of the active ester .

- Monitor coupling efficiency via Kaiser test or HPLC to ensure complete amino acid incorporation .

Q. What are the recommended storage conditions for this compound, and how does improper handling affect experimental outcomes?

- Methodological Answer : Store at −20°C in a desiccator to prevent moisture-induced degradation. Exposure to humidity or elevated temperatures can hydrolyze the OSu ester, reducing coupling efficiency. Always use dry glassware and anhydrous reaction conditions.

- Validation : Purity checks via NMR or LC-MS are recommended after prolonged storage to confirm structural integrity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

- Methodological Answer : Steric hindrance in complex sequences (e.g., branched or cyclic peptides) may require:

- Solvent Optimization : Use DCM for better solubility of hydrophobic residues or DMF for polar environments.

- Coupling Reagents : Additives like HOBt or HOAt (1–5 eq) can enhance activation .

- Extended Reaction Times : 2–4 hours at room temperature, monitored by TLC (Rf shift) or MALDI-TOF .

Q. How should researchers address discrepancies in reported melting points (98–102°C) for this compound?

- Methodological Answer : Melting point variations may stem from:

- Purity Differences : Ensure ≥98.0% purity (C/N analysis) and remove traces of dicyclohexylamine (DCHA) salts via recrystallization .

- Polymorphism : Characterize crystalline forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Q. What analytical strategies are recommended for characterizing byproducts during this compound-mediated synthesis?

- Methodological Answer :

- HPLC-MS : Detect hydrolysis byproducts (e.g., free aspartic acid or benzyl alcohol) using a C18 column and 0.1% TFA/acetonitrile gradient.

- NMR : Monitor δ 1.4 ppm (Boc tert-butyl) and δ 5.1 ppm (Bzl CH2) for unexpected shifts indicating side reactions .

- FTIR : Confirm ester carbonyl peaks at 1740–1720 cm⁻¹ .

Q. Data-Driven Research Design

Q. How can researchers design experiments to evaluate the impact of solvent polarity on this compound activation kinetics?

- Methodological Answer :

- Kinetic Study : Use stopped-flow spectroscopy to measure activation rates in solvents (e.g., DMF, THF, DCM) at 25°C.

- Variables : Solvent dielectric constant, temperature, and base (e.g., DIEA vs. NMM).

- Outcome Metrics : Coupling yield (HPLC) and pseudo-first-order rate constants (kobs) .

- Table : Example Solvent Comparison

| Solvent | Dielectric Constant (ε) | Coupling Yield (%) | kobs (s⁻¹) |

|---|---|---|---|

| DMF | 36.7 | 92 | 0.45 |

| DCM | 8.9 | 85 | 0.28 |

| Hypothetical data based on SPPS literature |

Q. Troubleshooting & Replication

Q. What steps should be taken if this compound fails to couple efficiently in automated SPPS?

- Methodological Answer :

Moisture Check : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O).

Deprotection Validation : Confirm complete Boc removal with TFA (30% in DCM, 2 × 1 min) via UV monitoring (301 nm).

Alternative Activation : Switch to HATU or PyBOP if OSu ester is insufficiently reactive .

Q. How can researchers validate the identity of this compound in a new batch?

- Methodological Answer :

- Chiral HPLC : Verify enantiomeric purity ([α]20/D = −31 ± 1° in DMF) .

- Elemental Analysis : Match calculated vs. observed C/N ratios (C: 57.14%, N: 6.66%) .

- MS/MS Fragmentation : Look for m/z 420.41 [M+H]⁺ and characteristic fragments (e.g., m/z 265.1 for Boc-Asp-OH) .

Q. Literature & Data Integration

Q. How should researchers reconcile conflicting CAS registry numbers (e.g., 3636009 vs. 140171-25-1) for this compound?

- Methodological Answer : Cross-reference identifiers using authoritative databases:

- SciFindern : Search by InChIKey (KEULITJLZYZYPU-AWEZNQCLSA-N) to resolve discrepancies .

- PubChem : Confirm synonyms (e.g., "Boc-L-aspartic acid β-benzyl ester N-succinimidyl ester") to avoid variant confusion .

Q. What peer-reviewed journals are recommended for publishing this compound-related peptide synthesis studies?

- Methodological Answer : Prioritize journals with rigorous experimental reporting standards:

- Journal of Peptide Science: Requires full NMR/HPLC data for new compounds .

- Organic Letters: Accepts studies on novel coupling methodologies .

- Beilstein Journal of Organic Chemistry: Mandates detailed SI files for reproducibility .

相似化合物的比较

Structural and Functional Analogues

The following table highlights key differences between Boc-Asp(OBzl)-OSu and structurally related compounds:

Solubility and Stability

- This compound : Soluble in polar aprotic solvents (DMF, acetonitrile). Stable at −20°C for long-term storage but hygroscopic .

- Boc-Asp-OBzl: Ethanol-soluble (100 mg/mL); shorter shelf life (1 month at −20°C) .

- Boc-F-Asp(OBzl)-OH: Requires harsh deprotection (e.g., hydrogenolysis) due to benzyl ester stability, limiting its use in acid-sensitive sequences .

Key Research Findings

PSMA-Targeting Probes: Fluorinated analogues (Boc-F-Asp(OBzl)-OH) show promise in PET imaging, with tumor uptake 5× higher than non-fluorinated counterparts .

Continuous Synthesis : this compound outperforms batch methods in extrusion reactors, achieving 97% coupling yields in dipeptide synthesis .

Conflicting Data and Limitations

- CAS Number Discrepancies : this compound is variably reported as CAS 13798-75-9 () and 3636009 (), necessitating verification with suppliers.

- Fluorinated Derivative Stability : Boc-F-Asp(OBzl)-OH requires stringent anhydrous conditions to prevent ester hydrolysis, complicating large-scale applications .

属性

IUPAC Name |

4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEULITJLZYZYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-75-9 | |

| Record name | NSC335041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。